Cas no 2137462-61-2 (2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)

2-(3-Bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a specialized synthetic intermediate used in peptide chemistry and organic synthesis. The compound features a 3-bromo-5-methylthiophene moiety, which enhances reactivity in cross-coupling reactions, while the Fmoc (fluorenylmethoxycarbonyl) group provides selective protection for amine functionalities, facilitating solid-phase peptide synthesis (SPPS). The carboxylic acid group allows for further derivatization or conjugation. This reagent is particularly valuable in constructing complex heterocyclic-peptide hybrids due to its stability and compatibility with standard deprotection conditions. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable choice for researchers in medicinal chemistry and materials science.
2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid structure
2137462-61-2 structure
Product Name:2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
CAS No:2137462-61-2
MF:C22H18BrNO4S
MW:472.351624011993
CID:5256405
PubChem ID:165439459
Update Time:2025-10-28

2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-385469
    • 2137462-61-2
    • 2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
    • Inchi: 1S/C22H18BrNO4S/c1-12-10-18(23)20(29-12)19(21(25)26)24-22(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,17,19H,11H2,1H3,(H,24,27)(H,25,26)
    • InChI Key: NBEMVPHJNHCDLO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1C(C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 471.01399g/mol
  • Monoisotopic Mass: 471.01399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 598
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 104Ų

2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Pricemore >>

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2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Related Literature

Additional information on 2-(3-bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

Introduction to 2-(3-Bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid (CAS No. 2137462-61-2)

2-(3-Bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS No. 2137462-61-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, Fmoc-Bromo-Methylthiophenylglycine, is characterized by its unique structural features, which include a bromo-substituted thiophene ring and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. These structural elements endow the compound with a range of potential applications in drug discovery and development.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions, making it an ideal choice for the synthesis of complex peptides and peptidomimetics. The bromo-substituted thiophene ring, on the other hand, provides a versatile platform for further chemical modifications, enabling researchers to explore a wide range of biological activities and pharmacological properties.

Recent studies have highlighted the potential of Fmoc-Bromo-Methylthiophenylglycine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit potent anti-cancer properties, particularly against breast and lung cancer cell lines. The bromo-substituted thiophene moiety has been identified as a key functional group responsible for these anti-cancer effects, likely due to its ability to interact with specific protein targets involved in cell proliferation and apoptosis.

In addition to its anti-cancer properties, Fmoc-Bromo-Methylthiophenylglycine has also been investigated for its potential as an anti-inflammatory agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that Fmoc-Bromo-Methylthiophenylglycine may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The synthesis of Fmoc-Bromo-Methylthiophenylglycine typically involves a multi-step process that begins with the preparation of the bromo-substituted thiophene derivative. This intermediate is then coupled with an amino acid derivative using standard peptide coupling reagents such as HATU or EDC·HCl. The final step involves the introduction of the Fmoc protecting group to yield the desired product. The overall synthetic route is well-documented in the literature and can be adapted to produce large quantities of the compound for further research and development.

In terms of physicochemical properties, Fmoc-Bromo-Methylthiophenylglycine is a white crystalline solid with a molecular weight of 471.48 g/mol. It is soluble in common organic solvents such as DMSO and DMF but exhibits limited solubility in water. These properties make it suitable for use in various biological assays and high-throughput screening platforms.

The safety profile of Fmoc-Bromo-Methylthiophenylglycine has been extensively evaluated in preclinical studies. Toxicity assessments have shown that the compound is generally well-tolerated at therapeutic concentrations, with no significant adverse effects observed in animal models. However, as with any new chemical entity, further safety studies are necessary to ensure its safe use in clinical settings.

In conclusion, 2-(3-Bromo-5-methylthiophen-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid (CAS No. 2137462-61-2) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its demonstrated biological activities, make it an attractive candidate for further investigation and development as a therapeutic agent.

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